molecular formula C16H15N5O3 B12797890 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile CAS No. 76973-33-6

6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile

Cat. No.: B12797890
CAS No.: 76973-33-6
M. Wt: 325.32 g/mol
InChI Key: RMEPMOIEPBKECI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Substitution reactions can occur at various positions on the pyranopyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as CoCeO2 nanoparticles and sodium ascorbate . Reaction conditions typically involve aqueous media or ethanol-water mixtures to ensure environmentally friendly processes .

Major Products

The major products formed from these reactions include various substituted pyranopyrazole derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. For example, its antimicrobial activity is likely due to its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(4-(hydroxy(oxido)amino)phenyl)-3,4,4-trimethyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

76973-33-6

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

6-amino-3,4,4-trimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15N5O3/c1-9-13-15(24-14(18)12(8-17)16(13,2)3)20(19-9)10-4-6-11(7-5-10)21(22)23/h4-7H,18H2,1-3H3

InChI Key

RMEPMOIEPBKECI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)(C)C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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